![molecular formula C12H18O4 B12053198 (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene CAS No. 35356-81-1](/img/structure/B12053198.png)
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework provides a rigid and stable structure, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable diol, followed by cyclization using a strong acid catalyst to form the spirocyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in achieving high-quality product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its functional groups and overall structure. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their biological activity and stability, used in pharmaceuticals and agrochemicals.
Imidazopyridines: Versatile heterocyclic compounds with applications in materials science and medicine.
Tetrazoles: Exhibiting significant biological activity, used in drug development and materials science.
Uniqueness
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene stands out due to its unique spirocyclic structure, which provides a rigid and stable framework. This structural feature distinguishes it from other similar compounds, offering unique advantages in terms of stability and versatility for various applications.
Properties
CAS No. |
35356-81-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene |
InChI |
InChI=1S/C12H18O4/c1-2-4-6-12(15-9-10-16-12)11(5-3-1)13-7-8-14-11/h1-2H,3-10H2/b2-1- |
InChI Key |
GYDPEDDJLLAVIV-UPHRSURJSA-N |
Isomeric SMILES |
C/1CC2(C3(CC/C=C1)OCCO3)OCCO2 |
Canonical SMILES |
C1CC2(C3(CCC=C1)OCCO3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



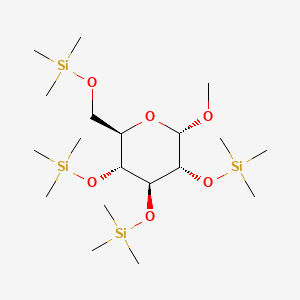
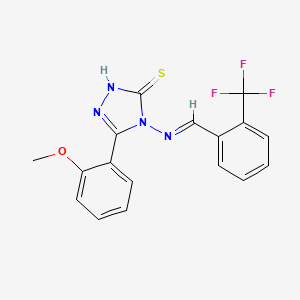
![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)
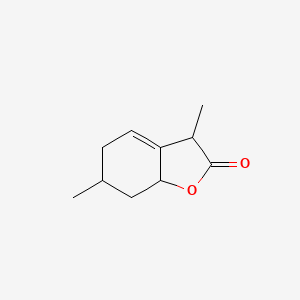
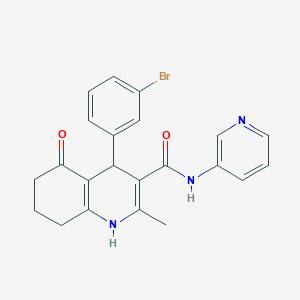
![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)
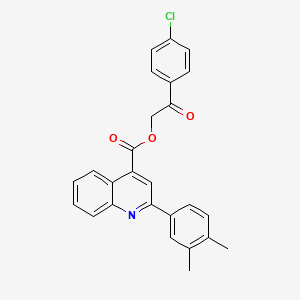
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)

